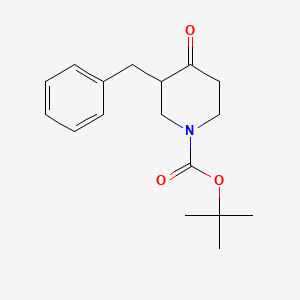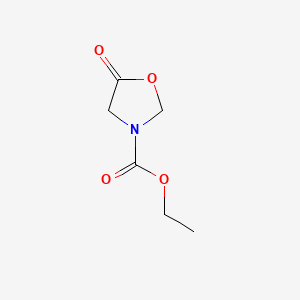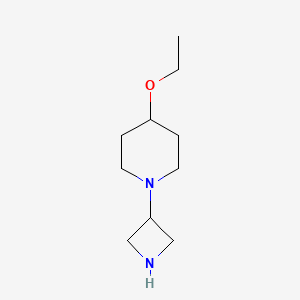![molecular formula C11H12N2 B574092 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole CAS No. 191794-28-2](/img/structure/B574092.png)
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolo[1,2-a]benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . This process can be catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
科学研究应用
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
作用机制
The mechanism of action of 8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
Uniqueness
8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
191794-28-2 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.231 |
IUPAC 名称 |
8-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-8-4-2-5-9-11(8)13-7-3-6-10(13)12-9/h2,4-5H,3,6-7H2,1H3 |
InChI 键 |
COSXRBNJOSAACZ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N=C3N2CCC3 |
同义词 |
1H-Pyrrolo[1,2-a]benzimidazole,2,3-dihydro-8-methyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,7-Ethano-3H-[1,2]dioxino[4,5-c]pyrazole, 3a,4,7,7a-tetrahydro-](/img/new.no-structure.jpg)

![4,4'-Bis[2-[2-chloro-5-(o-methylphenylcarbamoyl)phenylazo]acetoacetylamino]-3,3'-dimethylbiphenyl](/img/structure/B574011.png)


![(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)methanamine](/img/structure/B574017.png)
![3-{(E)-[(2-Cyanohydrazino)methylene]amino}benzoic acid](/img/structure/B574020.png)



